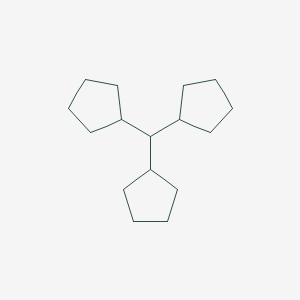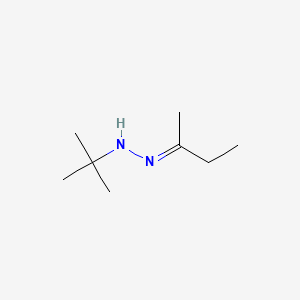
Butan-2-one tert-butylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-one tert-butylhydrazone is an organic compound with the molecular formula C8H18N2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butan-2-one tert-butylhydrazone can be synthesized by reacting butan-2-one with tert-butylhydrazine. The reaction typically occurs at room temperature with a 1:1 molar ratio of the reactants. The product can be purified through distillation and crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same reaction between butan-2-one and tert-butylhydrazine. The process may be optimized for larger scale production by adjusting reaction conditions and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Butan-2-one tert-butylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced products.
Substitution: It can participate in substitution reactions where the hydrazone group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Hydrazines and other reduced products.
Substitution: Products with different functional groups replacing the hydrazone group
Applications De Recherche Scientifique
Butan-2-one tert-butylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as an intermediate in drug synthesis.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which butan-2-one tert-butylhydrazone exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions and participate in redox reactions. It may also interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Formaldehyde tert-butyl hydrazone: Similar in structure but with different reactivity and applications.
Acetone tert-butyl hydrazone: Another hydrazone derivative with distinct properties and uses.
Benzaldehyde tert-butyl hydrazone: A related compound with aromatic characteristics
Uniqueness: Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
33037-40-0 |
|---|---|
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
N-[(E)-butan-2-ylideneamino]-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-6-7(2)9-10-8(3,4)5/h10H,6H2,1-5H3/b9-7+ |
Clé InChI |
BGYROZINELAMHD-VQHVLOKHSA-N |
SMILES isomérique |
CC/C(=N/NC(C)(C)C)/C |
SMILES canonique |
CCC(=NNC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


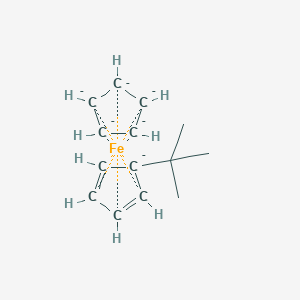
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
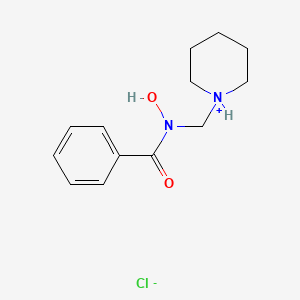
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
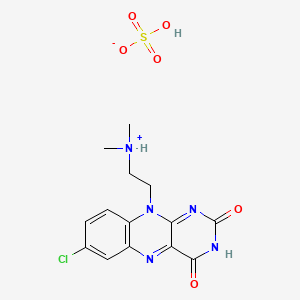
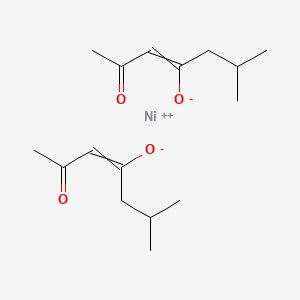
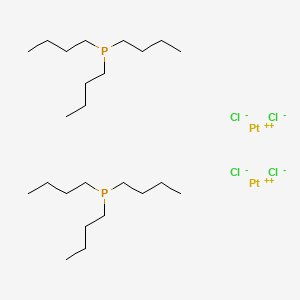
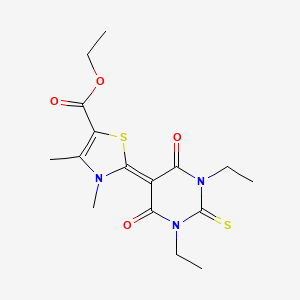
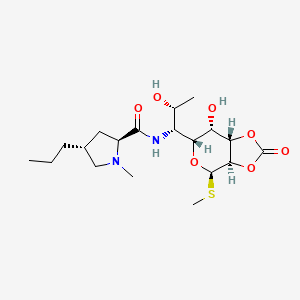
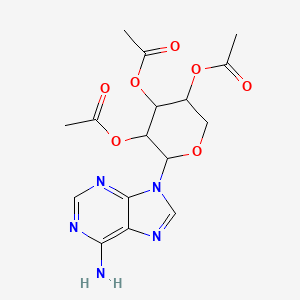
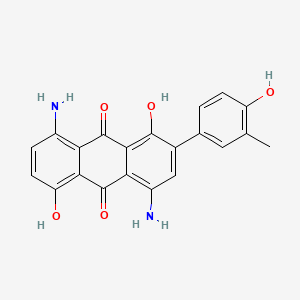
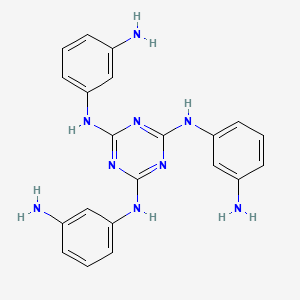
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)
